molecular formula C5H10O2 B101813 2-Methoxy-3-buten-1-OL CAS No. 18231-00-0

2-Methoxy-3-buten-1-OL

Cat. No.: B101813
CAS No.: 18231-00-0
M. Wt: 102.13 g/mol
InChI Key: CWSWWBPJNKCKBO-UHFFFAOYSA-N
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Description

2-Methoxy-3-buten-1-OL is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both an ether and an alcohol functional group, making it versatile in chemical synthesis.

Scientific Research Applications

2-Methoxy-3-buten-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methoxy-3-buten-2-one, indicates that it is a combustible liquid. It advises keeping away from heat, sparks, open flames, and hot surfaces . Another safety data sheet for 3-Buten-1-ol suggests that it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-buten-1-OL can be synthesized through several methods. One common method involves the reaction of 3-buten-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic etherification of 3-buten-1-ol. This process typically involves the use of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-buten-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces saturated alcohols.

    Substitution: Produces various substituted ethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-buten-1-OL involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its reactivity is influenced by the presence of both the ether and alcohol functional groups, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-1-ol: Similar structure but lacks the methoxy group.

    3-Methoxy-1-propene: Similar structure but has a different position of the double bond.

    Ethoxyethene: Contains an ether group but has a different carbon skeleton.

Uniqueness

2-Methoxy-3-buten-1-OL is unique due to the presence of both an ether and an alcohol functional group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various industrial and research applications.

Properties

IUPAC Name

2-methoxybut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWWBPJNKCKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370604
Record name 2-METHOXY-3-BUTEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18231-00-0
Record name 2-METHOXY-3-BUTEN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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